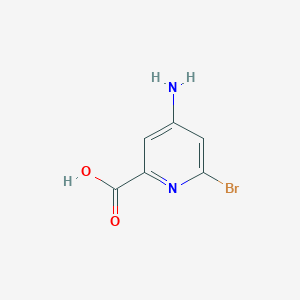
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a phenyl group and a trimethylsilyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole typically involves the reaction of phenylhydrazine with trimethylsilyl azide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 5-Phenyl-2-(trimethylsilyl)-2H-tetrazole exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The phenyl and trimethylsilyl groups can also modulate the compound’s properties by affecting its electronic structure and steric hindrance.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the trimethylsilyl group, which can affect its reactivity and stability.
2-(Trimethylsilyl)-2H-tetrazole: Lacks the phenyl group, which can influence its chemical and biological properties.
Uniqueness
5-Phenyl-2-(trimethylsilyl)-2H-tetrazole is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
17591-51-4 |
|---|---|
Fórmula molecular |
C10H14N4Si |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
trimethyl-(5-phenyltetrazol-2-yl)silane |
InChI |
InChI=1S/C10H14N4Si/c1-15(2,3)14-12-10(11-13-14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
BVBAWLTXNOQFEL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1N=C(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)



![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)
![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)
![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)
